molecular formula C4H6N2S3 B14726971 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione CAS No. 6317-20-0

2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione

Cat. No.: B14726971
CAS No.: 6317-20-0
M. Wt: 178.3 g/mol
InChI Key: XDHFBXPSENUSDY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione typically involves the reaction of appropriate thiourea derivatives with sulfur sources under controlled conditions. One common method includes the reaction of dimethylthiourea with sulfur monochloride in an inert solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiadiazolidine derivatives.

Scientific Research Applications

2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazolidine-2-thione
  • 1,3,4-Thiadiazolidine-2,5-dithione
  • 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Uniqueness

2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6317-20-0

Molecular Formula

C4H6N2S3

Molecular Weight

178.3 g/mol

IUPAC Name

2,4-dimethyl-1,2,4-thiadiazolidine-3,5-dithione

InChI

InChI=1S/C4H6N2S3/c1-5-3(7)6(2)9-4(5)8/h1-2H3

InChI Key

XDHFBXPSENUSDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(SC1=S)C

Origin of Product

United States

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